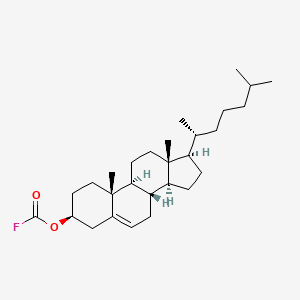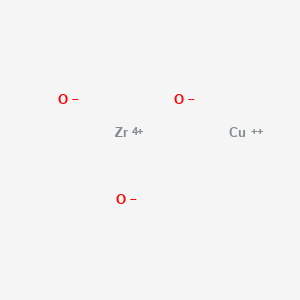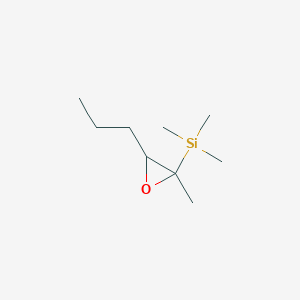
Trimethyl(2-methyl-3-propyloxiran-2-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(2-methyl-3-propyloxiran-2-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and an oxirane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2-methyl-3-propyloxiran-2-yl)silane typically involves the reaction of an appropriate epoxide with a trimethylsilyl reagent. One common method is the reaction of 2-methyl-3-propyloxirane with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl(2-methyl-3-propyloxiran-2-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, leading to the formation of new silicon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce diols. Substitution reactions can lead to a variety of organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
Trimethyl(2-methyl-3-propyloxiran-2-yl)silane has several scientific research applications:
Biology: The compound can be employed in the synthesis of bioactive molecules and as a protecting group for sensitive functional groups.
Industry: It is used in the production of silicone polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism by which Trimethyl(2-methyl-3-propyloxiran-2-yl)silane exerts its effects involves the reactivity of the silicon atom and the oxirane ring. The silicon atom can stabilize positive charges through hyperconjugation, making it a useful intermediate in various reactions. The oxirane ring can undergo ring-opening reactions, leading to the formation of new carbon-carbon or carbon-oxygen bonds.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: Similar in structure but lacks the oxirane ring.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Trimethoxysilane: Contains methoxy groups instead of methyl groups.
Uniqueness
Trimethyl(2-methyl-3-propyloxiran-2-yl)silane is unique due to the presence of both the silicon atom and the oxirane ring, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the synthesis of complex molecules.
Propiedades
Número CAS |
65164-99-0 |
|---|---|
Fórmula molecular |
C9H20OSi |
Peso molecular |
172.34 g/mol |
Nombre IUPAC |
trimethyl-(2-methyl-3-propyloxiran-2-yl)silane |
InChI |
InChI=1S/C9H20OSi/c1-6-7-8-9(2,10-8)11(3,4)5/h8H,6-7H2,1-5H3 |
Clave InChI |
LJGGRSKFAYYSOH-UHFFFAOYSA-N |
SMILES canónico |
CCCC1C(O1)(C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



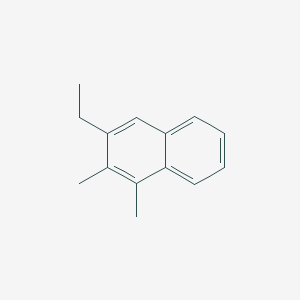
![6H-Benzo[c]phenothiazine, 5,7-dihydro-](/img/structure/B14470020.png)

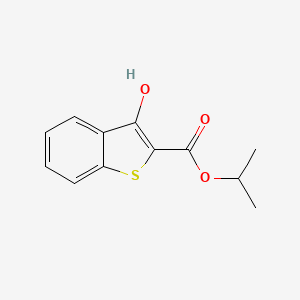
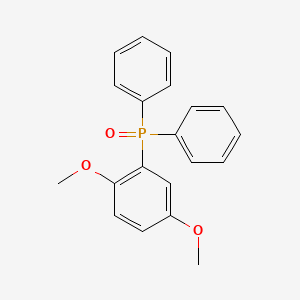

![N,N'-(1,4-Phenylene)bis[4-(dimethylamino)benzamide]](/img/structure/B14470057.png)
